molecular formula C11H13N3 B2646252 [2-(3-methyl-1H-pyrazol-1-yl)phenyl]methanamine CAS No. 1006442-61-0

[2-(3-methyl-1H-pyrazol-1-yl)phenyl]methanamine

Cat. No.: B2646252
CAS No.: 1006442-61-0
M. Wt: 187.246
InChI Key: GSQKSUTWFBYKJQ-UHFFFAOYSA-N
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Description

[2-(3-methyl-1H-pyrazol-1-yl)phenyl]methanamine is an organic compound with the molecular formula C11H13N3. It features a pyrazole ring substituted with a methyl group at the 3-position and a phenylmethanamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3-methyl-1H-pyrazol-1-yl)phenyl]methanamine typically involves the reaction of 3-methyl-1H-pyrazole with a suitable benzyl halide under basic conditions. A common synthetic route includes:

Industrial Production Methods

This could include the use of continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

[2-(3-methyl-1H-pyrazol-1-yl)phenyl]methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

[2-(3-methyl-1H-pyrazol-1-yl)phenyl]methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of [2-(3-methyl-1H-pyrazol-1-yl)phenyl]methanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    [2-(3-methyl-1H-pyrazol-1-yl)phenyl]methanol: Similar structure but with a hydroxyl group instead of an amine.

    [2-(3-methyl-1H-pyrazol-1-yl)phenyl]acetic acid: Contains a carboxylic acid group instead of an amine.

    [2-(3-methyl-1H-pyrazol-1-yl)phenyl]ethanamine: Features an ethyl chain instead of a methylene bridge.

Uniqueness

[2-(3-methyl-1H-pyrazol-1-yl)phenyl]methanamine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts .

Properties

IUPAC Name

[2-(3-methylpyrazol-1-yl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-9-6-7-14(13-9)11-5-3-2-4-10(11)8-12/h2-7H,8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQKSUTWFBYKJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=CC=CC=C2CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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